17alpha-Des-(2-hydroxyacetyl)budesonide 17alpha-Carboxylic Acid is a synthetic derivative of budesonide, a potent glucocorticoid used in the treatment of various inflammatory conditions. This compound is notable for its structural modifications, which enhance its pharmacological properties and therapeutic potential. It is classified under corticosteroids, specifically as a synthetic glucocorticoid.
This compound can be sourced from various chemical suppliers and research institutions specializing in pharmaceutical compounds. It is often utilized in research settings to study its effects and potential applications in medicine.
The synthesis of 17alpha-Des-(2-hydroxyacetyl)budesonide 17alpha-Carboxylic Acid typically involves several chemical reactions that modify the parent compound, budesonide. The process may include:
The synthesis often requires specific reaction conditions, such as controlled temperature and pH levels, to ensure the desired modifications occur without degrading the steroid backbone. Catalysts may be employed to facilitate these reactions, enhancing yields and purity.
The molecular structure of 17alpha-Des-(2-hydroxyacetyl)budesonide 17alpha-Carboxylic Acid can be represented by its chemical formula and structural diagrams.
| Property | Data |
|---|---|
| Molecular Formula | C22H30O5 |
| Molecular Weight | 374.48 g/mol |
| IUPAC Name | 17α-Des-(2-hydroxyacetyl)budesonide 17α-carboxylic acid |
| InChI | InChI=1S/C22H30O5/c1-14(23)12-10-11-15-16(18)22(4)21(5)20(15)19(24)13(3)6/h10,12,14-18H,1-9H3,(H,23)(H,24) |
| InChI Key | ZRZPZJQYQZKJED-UHFFFAOYSA-N |
The compound's structure features a steroid backbone modified with hydroxyl and carboxylic acid groups, which contribute to its biological activity.
17alpha-Des-(2-hydroxyacetyl)budesonide 17alpha-Carboxylic Acid can undergo various chemical reactions:
These reactions are typically performed under controlled conditions to prevent unwanted side reactions and ensure high yields of the desired product.
The mechanism of action for 17alpha-Des-(2-hydroxyacetyl)budesonide 17alpha-Carboxylic Acid primarily involves its interaction with glucocorticoid receptors in target tissues. Upon binding to these receptors, the compound modulates gene expression related to inflammation and immune responses.
This interaction leads to:
These effects make it a valuable compound for treating conditions like asthma and chronic obstructive pulmonary disease.
Analytical techniques such as high-performance liquid chromatography (HPLC) are often used to assess purity and concentration during synthesis and formulation development.
17alpha-Des-(2-hydroxyacetyl)budesonide 17alpha-Carboxylic Acid has several applications in scientific research:
This compound represents a significant advancement in corticosteroid therapy, providing enhanced efficacy with potentially fewer side effects compared to traditional glucocorticoids.
CAS No.: 4687-94-9
CAS No.: 85535-85-9
CAS No.: 53696-69-8
CAS No.: 33227-10-0